2-Heptylidenecyclopentan-1-one
Overview
Description
2-Heptylidenecyclopentan-1-one is an organic compound with the molecular formula C12H20O. It is also known by other names such as 2-heptylidenecyclopentanone and this compound. This compound is characterized by its yellowish oily appearance and is primarily used in the fragrance industry due to its unique scent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Heptylidenecyclopentan-1-one typically involves the aldol condensation reaction between cyclopentanone and n-heptaldehyde. The reaction is catalyzed by sodium hydroxide and a phase transfer catalyst such as beta-cyclodextrin. The reaction is carried out at temperatures ranging from 50 to 80°C for 8 to 10 hours, with the pH adjusted to 6-7. The mixture is then stirred at 100 to 120°C until no more water is generated, followed by washing and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts like beta-cyclodextrin helps increase the reaction rate and promote mixed aldol condensation, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
2-Heptylidenecyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Heptylidenecyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry as a precursor for different fragrances.
Mechanism of Action
The mechanism of action of 2-Heptylidenecyclopentan-1-one involves its interaction with various molecular targets and pathways. In the aldol condensation reaction, it acts as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds. The presence of catalysts like beta-cyclodextrin enhances the reaction rate by facilitating the transfer of reactants between different phases .
Comparison with Similar Compounds
2-Heptylidenecyclopentan-1-one can be compared with other similar compounds such as:
Cyclopentanone, 2-pentylidene-: Similar structure but with a shorter alkyl chain.
Cyclopentanone, 2-octylidene-: Similar structure but with a longer alkyl chain.
Cyclohexanone, 2-heptylidene-: Similar structure but with a six-membered ring instead of a five-membered ring.
The uniqueness of this compound lies in its specific alkyl chain length and the resulting fragrance properties, making it particularly valuable in the fragrance industry .
Properties
CAS No. |
39189-74-7 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
(2E)-2-heptylidenecyclopentan-1-one |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h8H,2-7,9-10H2,1H3/b11-8+ |
InChI Key |
PBNMXJOZTAVFCR-DHZHZOJOSA-N |
SMILES |
CCCCCCC=C1CCCC1=O |
Isomeric SMILES |
CCCCCC/C=C/1\CCCC1=O |
Canonical SMILES |
CCCCCCC=C1CCCC1=O |
Key on ui other cas no. |
39189-74-7 |
Pictograms |
Irritant |
Synonyms |
2-Heptylidenecyclopentan-1-one; 2-Heptylidene-cyclopentanone |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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